Cas no 33544-42-2 (4-Hydrazino-3-nitropyridine)
4-Hydrazino-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Hydrazino-3-nitropyridine
- (3-nitropyridin-4-yl)hydrazine
- 4-HYDRAZINO-3-NITROPYRIDIN
- (3-Nitro-[4]pyridyl)-hydrazin
- (3-nitro-[4]pyridyl)-hydrazine
- 3-nitro-4-hydrazinopyridine
- 3-nitro-pirid-4-il-idrazina
- 4-Hydrazino-3-nitro-pyridine
- 4-hydrazinyl-3-nitropyridine
- (3-nitro-4-pyridinyl)hydrazine
- MFCD00955679
- A821828
- AS-17814
- A5974
- (3-nitropyridin-4-yl)diazane
- Pyridine, 4-hydrazino-3-nitro-
- I10191
- SB53798
- 33544-42-2
- SCHEMBL9469139
- DTXSID90400818
- AKOS005617519
- CS-0155545
- FT-0639110
- DB-048436
- STK773794
-
- MDL: MFCD00955679
- Inchi: 1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8)
- InChI Key: HWMWVURSDQRNDO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NC=CC=1NN)=O
Computed Properties
- Exact Mass: 154.04900
- Monoisotopic Mass: 154.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.8A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.524
- Melting Point: 212-215°C
- Boiling Point: 341°Cat760mmHg
- Flash Point: 160°C
- Refractive Index: 1.707
- PSA: 96.76000
- LogP: 1.57190
4-Hydrazino-3-nitropyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-Hydrazino-3-nitropyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydrazino-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H718015-50mg |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H718015-100mg |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H718015-500mg |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 500mg |
$ 95.00 | 2022-06-04 | ||
| abcr | AB248102-1 g |
4-Hydrazino-3-nitropyridine; . |
33544-42-2 | 1g |
€112.00 | 2023-04-27 | ||
| abcr | AB248102-5 g |
4-Hydrazino-3-nitropyridine; . |
33544-42-2 | 5g |
€238.40 | 2023-04-27 | ||
| abcr | AB248102-10 g |
4-Hydrazino-3-nitropyridine; . |
33544-42-2 | 10g |
€359.90 | 2023-04-27 | ||
| Chemenu | CM173631-5g |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 97% | 5g |
$75 | 2022-06-11 | |
| Chemenu | CM173631-25g |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 97% | 25g |
$263 | 2022-06-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H858929-1g |
4-Hydrazino-3-Nitropyridine |
33544-42-2 | ≥97% | 1g |
¥76.50 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL746-1g |
4-Hydrazino-3-nitropyridine |
33544-42-2 | 97% | 1g |
120CNY | 2021-05-08 |
4-Hydrazino-3-nitropyridine Related Literature
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G. W. J. Fleet,Ian Fleming J. Chem. Soc. C 1969 1758
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2. Photo-driven optical oscillators in the kHz range based on push–pull hydroxyazopyridinesJaume Garcia-Amorós,Santi Nonell,Dolores Velasco Chem. Commun. 2011 47 4022
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds
Additional information on 4-Hydrazino-3-nitropyridine
4-Hydrazino-3-nitropyridine (CAS No. 33544-42-2): An Overview of Its Properties, Applications, and Recent Research Developments
4-Hydrazino-3-nitropyridine (CAS No. 33544-42-2) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has found applications in various areas, including the synthesis of pharmaceutical intermediates and the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4-hydrazino-3-nitropyridine.
Chemical Structure and Properties
4-Hydrazino-3-nitropyridine is a pyridine derivative with a hydrazino group at the 4-position and a nitro group at the 3-position. The molecular formula of this compound is C5H6N4O2, and it has a molecular weight of 150.12 g/mol. The presence of the hydrazino and nitro groups imparts unique chemical reactivity and biological properties to this molecule. The hydrazino group is known for its nucleophilic nature, making it an excellent leaving group in various chemical reactions. On the other hand, the nitro group is electron-withdrawing, which can influence the electronic properties of the molecule and its reactivity.
The physical properties of 4-hydrazino-3-nitropyridine include its appearance as a yellow crystalline solid with a melting point ranging from 185 to 187°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics make it suitable for use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 4-hydrazino-3-nitropyridine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-nitropyridine with hydrazine hydrate in an appropriate solvent under controlled conditions. This reaction typically proceeds via a nucleophilic substitution mechanism, where the hydrazine molecule attacks the pyridine ring at the 4-position to form the desired product.
An alternative synthetic route involves the condensation of 3-nitropyridine with hydrazine sulfate in an acidic medium. This method often yields higher purity products due to the formation of a more stable intermediate during the reaction process. The choice of synthesis method depends on factors such as yield, purity requirements, and cost-effectiveness.
Applications in Pharmaceutical Research
4-Hydrazino-3-nitropyridine has shown promise in pharmaceutical research due to its potential as a precursor for synthesizing various bioactive compounds. One notable application is in the development of antiviral agents. Recent studies have demonstrated that derivatives of 4-hydrazino-3-nitropyridine exhibit potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). These derivatives are believed to interfere with viral replication by targeting specific viral enzymes or proteins.
In addition to antiviral applications, 4-hydrazino-3-nitropyridine has been explored for its potential as an anticancer agent. Research has shown that certain derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 4-hydrazino-3-nitropyridine selectively inhibited the growth of human breast cancer cells while showing minimal toxicity to normal cells.
Biochemical Mechanisms and Toxicity Studies
To better understand the biological activity of 4-hydrazino-3-nitropyridine, researchers have conducted extensive studies on its biochemical mechanisms and toxicity profiles. One key finding is that this compound can interact with various cellular targets, including enzymes involved in DNA repair and cell cycle regulation. For instance, it has been shown to inhibit topoisomerase II activity, which plays a crucial role in DNA replication and transcription.
Toxicity studies have also been performed to evaluate the safety profile of 4-hydrazino-3-nitropyridine. In vitro assays using human cell lines have demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations. However, higher concentrations can lead to cell death through mechanisms such as oxidative stress and mitochondrial dysfunction. These findings highlight the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential side effects.
FUTURE DIRECTIONS AND CONCLUSION
The ongoing research on 4-hydrazino-3-nitropyridine continues to uncover new applications and potential therapeutic uses for this versatile compound. Future studies may focus on optimizing synthetic methods to improve yield and purity, developing more potent derivatives with enhanced selectivity for specific targets, and conducting preclinical trials to assess safety and efficacy in animal models.
In conclusion, 4-hydrazino-3-nitropyridine (CAS No. 33544-42-2) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutic agents targeting viral infections and cancer. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new treatments.
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